molecular formula C16H17NO2 B14224547 N-phenyl-3-propoxybenzamide CAS No. 625412-10-4

N-phenyl-3-propoxybenzamide

Cat. No.: B14224547
CAS No.: 625412-10-4
M. Wt: 255.31 g/mol
InChI Key: PPDHXMHYIISQMX-UHFFFAOYSA-N
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Description

N-phenyl-3-propoxybenzamide is a benzamide derivative characterized by a benzoyl core substituted with a propoxy group (-OCH₂CH₂CH₃) at the 3-position and a phenyl group attached to the amide nitrogen. The phenyl substituent on the amide nitrogen may contribute to π-π stacking interactions, a common feature in bioactive molecules .

Properties

CAS No.

625412-10-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-phenyl-3-propoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18)

InChI Key

PPDHXMHYIISQMX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of 3-propoxybenzoic acid.

    Reduction: Formation of N-phenyl-3-propoxybenzylamine.

    Substitution: Formation of various substituted N-phenyl-3-propoxybenzamides depending on the substituent introduced.

Scientific Research Applications

N-phenyl-3-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-propoxybenzamide involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the replication of enterovirus 71 by binding to viral proteins and interfering with their function . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt viral replication makes it a promising candidate for further study.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-phenyl-3-propoxybenzamide with structurally related benzamide derivatives, highlighting key substituents and properties:

Compound Name Substituents on Benzamide Amide N-Substituent Key Properties/Uses
This compound 3-propoxy (-OCH₂CH₂CH₃) Phenyl Hypothetical: Enhanced lipophilicity; potential agrochemical/pharmacological applications (inferred from analogs).
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-CF₃, 3-OCH(CH₃)₂ Phenyl (with isopropoxy group) Agrochemical (pesticide); CF₃ group improves metabolic stability.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (-CH₃) 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H functionalization.
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-propoxyphenyl Thiazole-linked benzamide Thiazole moiety may confer biological activity (e.g., antifungal properties).

Key Research Findings

This property is critical in agrochemicals, as seen in flutolanil, where the trifluoromethyl (-CF₃) group enhances durability against enzymatic degradation . Electron-withdrawing vs. Electron-donating Groups: Flutolanil’s -CF₃ group (electron-withdrawing) likely stabilizes the molecule against oxidation, whereas the propoxy group (electron-donating) in the target compound may increase reactivity in electrophilic substitution reactions .

Role of Heterocyclic Moieties Compounds like N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide () incorporate an oxadiazole ring, which is known to enhance metabolic stability and binding affinity in drug design. In contrast, the absence of such heterocycles in this compound simplifies synthesis but may reduce target specificity .

Synthetic Approaches

  • This compound can hypothetically be synthesized via analogous methods to ’s compound, such as coupling 3-propoxybenzoic acid with aniline derivatives. The absence of complex directing groups (e.g., N,O-bidentate ligands in ) may streamline production but limit applications in catalysis .

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